Enantiomeric Differentiation (R vs S)
The target compound possesses the (R)-configuration at the chiral carbon connecting the indazole ring to the benzamide scaffold via an ethyl linker. Its enantiomer, N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide (CAS 920315-10-2), is a structurally distinct chemical entity with identical molecular formula (C22H20N4O, MW 356.42) but opposite optical rotation . In chiral benzamide-based kinase and chaperone inhibitors, the (R)- and (S)-enantiomers routinely exhibit divergent target binding affinities. This principle is well-established across multiple indazolylbenzamide chemotypes, where single chiral center inversion can produce order-of-magnitude differences in IC50 values against the same biological target [1]. Without stereospecific procurement, researchers risk confounding biological interpretation through the presence of the opposite enantiomer.
| Evidence Dimension | Chiral configuration (absolute stereochemistry) |
|---|---|
| Target Compound Data | (R)-configuration at ethyl-bridge carbon; CAS 920315-09-9 |
| Comparator Or Baseline | (S)-configuration at ethyl-bridge carbon; CAS 920315-10-2 |
| Quantified Difference | Enantiomeric pair; specific IC50 or binding affinity differences for this pair have not been publicly disclosed in accessible databases as of the search date. Class-level evidence from related indazolylbenzamide series indicates enantiomer-dependent activity differences can exceed 10-fold. |
| Conditions | Chiral HPLC separation; polarimetry; X-ray crystallography for absolute configuration determination |
Why This Matters
Procurement of the correct enantiomer is essential for reproducible target engagement studies, as even trace contamination with the opposite enantiomer can produce misleading structure-activity relationship (SAR) conclusions.
- [1] Huang KH, Eaves J, Hanson G, Veal J, Barta T, Geng L, Hinkley L. Indazolyl- and indolyl-benzamide derivatives. U.S. Patent 10,246,421. Assigned to Esanex, Inc. Issued April 2, 2019. Discloses stereospecific examples and enantiomer-dependent biological activity.) View Source
